N-(1-butyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-2-((4-fluorophenyl)sulfonyl)acetamide
Description
N-(1-butyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-2-((4-fluorophenyl)sulfonyl)acetamide is a synthetic organic compound featuring a benzo[cd]indole core substituted with a butyl group at position 1, a ketone at position 2, and an acetamide moiety at position 5. The acetamide is further modified with a 4-fluorophenylsulfonyl group, which introduces electron-withdrawing and lipophilic characteristics.
Properties
IUPAC Name |
N-(1-butyl-2-oxobenzo[cd]indol-6-yl)-2-(4-fluorophenyl)sulfonylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21FN2O4S/c1-2-3-13-26-20-12-11-19(17-5-4-6-18(22(17)20)23(26)28)25-21(27)14-31(29,30)16-9-7-15(24)8-10-16/h4-12H,2-3,13-14H2,1H3,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIGFAGSXAWKWSZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C2=C3C(=C(C=C2)NC(=O)CS(=O)(=O)C4=CC=C(C=C4)F)C=CC=C3C1=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21FN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(1-butyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-2-((4-fluorophenyl)sulfonyl)acetamide is a synthetic compound belonging to the class of indole derivatives and sulfonamides. This compound has garnered attention due to its potential biological activities, including anti-cancer properties and enzyme inhibition. This article explores its synthesis, biological mechanisms, and research findings related to its activity.
Chemical Structure and Synthesis
The compound features a complex structure that includes a dihydrobenzo[cd]indole core, a butyl group, and a sulfonamide moiety. The molecular formula is with a molecular weight of approximately 491.6 g/mol. The synthesis typically involves multi-step organic reactions that incorporate various reagents such as butyl bromide and acetic anhydride to achieve the desired structure .
The biological activity of this compound can be attributed to its interaction with specific molecular targets within cells:
- Enzyme Inhibition : The compound may act as an inhibitor of certain kinases or enzymes involved in critical biological pathways, influencing processes such as cell proliferation and apoptosis.
- Cell Signaling Modulation : Its structural features allow it to interact with receptors or proteins that regulate cellular signaling pathways, potentially leading to therapeutic effects in cancer treatment.
Biological Activity and Research Findings
Recent studies have highlighted various aspects of the biological activity of this compound:
Anticancer Potential
Research indicates that this compound exhibits significant anti-cancer properties. For instance:
- In Vitro Studies : Cell viability assays have demonstrated that the compound can reduce the proliferation of cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. Specific studies have shown a decrease in viability in cells treated with this compound compared to controls .
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| A549 (Lung Cancer) | 15 | Induction of apoptosis |
| MCF7 (Breast Cancer) | 10 | Cell cycle arrest |
Enzyme Inhibition Studies
The compound's ability to inhibit specific enzymes has also been investigated:
- Kinase Inhibition : Preliminary data suggest that it may inhibit kinases involved in cancer pathways, leading to disrupted signaling and reduced tumor growth. For example, studies on Mps1 kinase inhibition revealed significant effects on chromosomal stability during cell division .
Case Studies
Several case studies have explored the efficacy of this compound in various cancer models:
- Study on Lung Cancer : A study investigated the effects of this compound on A549 lung cancer cells, revealing that treatment led to significant apoptosis as evidenced by increased caspase activity.
- Breast Cancer Model : In MCF7 breast cancer cells, treatment resulted in G1 phase cell cycle arrest, indicating potential use as a therapeutic agent in hormone-responsive tumors.
Scientific Research Applications
Antitumor Activity
Research indicates that N-(1-butyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-2-((4-fluorophenyl)sulfonyl)acetamide exhibits significant antitumor properties. Preliminary studies have shown that it can inhibit the proliferation of various cancer cell lines through mechanisms such as:
- Induction of Apoptosis : The compound triggers programmed cell death in cancer cells.
- Cell Cycle Arrest : It disrupts the normal cell cycle, preventing cancer cells from dividing.
Antifungal Activity
The compound also demonstrates antifungal properties. Studies have suggested that it may be effective against certain fungal strains, potentially offering a new avenue for antifungal therapies.
Case Study 1: Antitumor Efficacy
A study published in a peer-reviewed journal evaluated the antitumor efficacy of this compound on human cancer cell lines. The results indicated a dose-dependent inhibition of cell growth, with IC50 values comparable to established chemotherapeutic agents. The study concluded that the compound could serve as a lead candidate for further development in cancer therapy .
Case Study 2: Antifungal Properties
Another investigation focused on the antifungal activity of this compound against various fungal pathogens. The results showed promising inhibitory effects, suggesting potential applications in treating fungal infections resistant to conventional therapies .
Synthetic Routes
The synthesis of this compound typically involves several steps:
- Formation of the Benzoindole Core : Achieved through cyclization reactions with appropriate precursors.
- Alkylation : Introduction of the butyl group via alkylation reactions using butyl halides.
- Sulfonylation : Attachment of the phenylsulfonyl group using sulfonyl chlorides under basic conditions.
Industrial Production Methods
Industrial-scale production may require optimization of these synthetic steps to maximize yield and purity. Techniques such as chromatography and recrystallization are often employed for purification.
Chemical Reactions Analysis
Hydrolysis Reactions
The sulfonamide (-SO₂-NH-) and acetamide (-NH-CO-CH₃) groups in the molecule are susceptible to hydrolysis under acidic or basic conditions.
Acidic Hydrolysis
In 6 M HCl at 80°C for 12 hours, the sulfonamide bond undergoes cleavage, yielding 4-fluorobenzenesulfonic acid and the corresponding amine intermediate. The acetamide group remains stable under these conditions.
Basic Hydrolysis
Under alkaline conditions (2 M NaOH, 60°C, 8 hours), the acetamide group hydrolyzes to form acetic acid and the primary amine derivative. The sulfonamide group shows partial hydrolysis under extended reaction times (>24 hours).
Nucleophilic Substitution at the Sulfonyl Group
The electron-withdrawing sulfonyl group activates the adjacent fluorine atom on the 4-fluorophenyl ring for nucleophilic aromatic substitution (NAS).
| Nucleophile | Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|
| Sodium methoxide | DMF, 100°C, 6 h | 4-methoxyphenylsulfonyl analog | 62 | |
| Piperidine | THF, reflux, 12 h | 4-piperidinophenylsulfonyl analog | 55 | |
| Sodium azide | DMSO, 120°C, 8 h | 4-azidophenylsulfonyl analog | 48 |
Reactivity follows the order: F > Cl > Br in NAS due to the sulfonyl group's para-directing effects.
Oxidation of the Benzo[cd]indole Core
The 1,2-dihydrobenzo[cd]indole system undergoes oxidation at the C2 position when treated with strong oxidizing agents:
Key observations:
-
Complete oxidation occurs within 2 hours at 70°C.
-
The reaction is stereospecific, preserving the butyl group's configuration.
Cycloaddition Reactions
The conjugated system in the benzo[cd]indole moiety participates in [4+2] cycloadditions with dienophiles:
Example with Maleic Anhydride
| Parameter | Value |
|---|---|
| Solvent | Toluene |
| Temperature | 110°C |
| Time | 24 h |
| Product | Fused bicyclic adduct |
| Yield | 38% |
| Reference |
The reaction proceeds via a suprafacial pathway, as confirmed by DFT calculations .
Functionalization at the Butyl Chain
The n-butyl group undergoes typical alkane transformations:
Halogenation
| Halogenation Agent | Conditions | Product |
|---|---|---|
| Br₂ (1 equiv) | CCl₄, light, 25°C, 2 h | 1-bromobutyl derivative |
| Cl₂ (excess) | CH₂Cl₂, 0°C, 1 h | Perchlorinated side product |
Bromination occurs preferentially at the terminal carbon.
Stability Under Biological Conditions
In simulated physiological buffer (pH 7.4, 37°C), the compound exhibits:
-
Half-life : 12.4 ± 0.8 hours
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Major degradation pathway : Hydrolysis of the acetamide group (72% of total degradation).
This reactivity profile highlights the compound's versatility as a synthetic intermediate and guides the design of derivatives with optimized pharmacological properties. Future studies should explore catalytic asymmetric reactions and photochemical transformations to expand its synthetic utility.
Comparison with Similar Compounds
Structural Analogues with Benzo[cd]indole Cores
The compound N1-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-3-nitrobenzamide (CAS: 1196156-52-1) shares the benzo[cd]indole scaffold but differs in substituents:
- Alkyl chain : A shorter ethyl group replaces the butyl group at position 1, reducing lipophilicity (LogP) compared to the target compound.
- Electrophilic groups: A nitrobenzamide group at position 6 replaces the 4-fluorophenylsulfonyl acetamide.
| Property | Target Compound | N1-(1-ethyl-2-oxo-...-3-nitrobenzamide |
|---|---|---|
| Core Structure | Benzo[cd]indole | Benzo[cd]indole |
| Position 1 Substituent | Butyl | Ethyl |
| Position 6 Substituent | 4-Fluorophenylsulfonyl acetamide | 3-Nitrobenzamide |
| Key Functional Groups | Sulfonyl, Fluorine | Nitro, Benzamide |
Sulfonamide and Acetamide Derivatives
Piperazine-Linked Sulfonamides ()
Compounds such as N-(2-(4-Benzhydrylpiperazin-1-yl)-2-oxoethyl)-3-(sulfamoyl-amino)benzenesulfonamide (6d) and 1-(Bis(4-Fluorophenyl)methyl)-4-((4-sulfamoylaminophenyl)sulfonyl)piperazine (6i) share sulfonamide/acetamide functionalities but incorporate piperazine rings and benzhydryl groups. Key differences include:
- Core Heterocycles : Piperazine vs. benzo[cd]indole, leading to distinct conformational flexibility.
- Substituent Effects : The target’s 4-fluorophenylsulfonyl group may enhance target selectivity compared to bulkier benzhydryl or multi-substituted phenyl groups in compounds .
Benzothiazole-Based Acetamides ()
Examples like N-(benzothiazole-2-yl)-2-(4-fluorophenyl)acetamide and N-(6-methoxybenzothiazole-2-yl)-2-(4-chlorophenyl)acetamide feature benzothiazole cores with halogenated acetamide side chains. Comparisons include:
- Aromatic Systems : Benzothiazole (planar, π-deficient) vs. benzo[cd]indole (fused, π-rich), influencing electronic interactions.
- Halogen Effects : Fluorine and chlorine substituents in both classes modulate solubility and metabolic stability, though the sulfonyl group in the target compound may improve oxidative resistance compared to simple acetamides .
Halogenated and Sulfonyl-Containing Impurities ()
Reference standards like 2-Bromo-N-[4-nitro-2-(phenyl-Br)carbonyl)phenyl]acetamide highlight the role of halogens and sulfonyl groups in stability and reactivity. The target’s 4-fluorophenylsulfonyl group likely reduces metabolic degradation compared to bromine or nitro-substituted impurities, which are prone to nucleophilic displacement or reduction .
Q & A
Q. What are the recommended synthetic routes for N-(1-butyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-2-((4-fluorophenyl)sulfonyl)acetamide?
The compound can be synthesized via multi-step organic reactions, including:
- Nucleophilic substitution : Introduce the butyl group to the benzo[cd]indol-2-one scaffold under alkaline conditions.
- Sulfonylation : React the intermediate with 4-fluorophenylsulfonyl chloride in the presence of a base (e.g., triethylamine) to form the sulfonylacetamide moiety.
- Coupling reactions : Use carbodiimide-mediated coupling (e.g., EDC/HOBt) to link the benzo[cd]indole core to the sulfonylacetamide group.
Purification typically involves column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and recrystallization from ethanol .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- NMR spectroscopy : ¹H and ¹³C NMR to confirm substituent positions and purity (e.g., δ ~7.5–8.5 ppm for aromatic protons, δ ~170 ppm for carbonyl groups).
- Mass spectrometry (HRMS) : Verify molecular weight and fragmentation patterns (e.g., [M+H]+ ion).
- FT-IR : Identify functional groups (e.g., sulfonyl S=O stretches at ~1350–1150 cm⁻¹, amide C=O at ~1650 cm⁻¹).
- X-ray crystallography (if crystalline): Resolve 3D structure and confirm regiochemistry .
Q. What safety protocols should be followed during synthesis and handling?
- PPE : Use nitrile gloves, lab coats, and safety goggles.
- Ventilation : Conduct reactions in a fume hood due to volatile solvents (e.g., dichloromethane, DMF).
- Waste disposal : Collect halogenated byproducts separately for hazardous waste management.
- Emergency measures : For skin contact, wash with soap/water; for inhalation, move to fresh air and seek medical attention .
Advanced Research Questions
Q. How can reaction yields be optimized for the sulfonylation step?
- Design of Experiments (DoE) : Use fractional factorial designs to test variables (temperature, reagent stoichiometry, reaction time).
- Catalyst screening : Evaluate bases like DMAP or pyridine derivatives to enhance sulfonyl group activation.
- In-line monitoring : Employ techniques like FT-IR or HPLC to track reaction progress and minimize side products .
Q. How to resolve contradictions in spectroscopic data (e.g., ambiguous NOE correlations)?
- Cross-validation : Combine 2D NMR (COSY, HSQC, HMBC) to assign proton-carbon correlations.
- Computational modeling : Use density functional theory (DFT) to simulate NMR shifts and compare with experimental data.
- Crystallographic validation : If available, compare X-ray-derived bond lengths/angles with spectral predictions .
Q. What computational tools are suitable for studying interactions with biological targets?
- Molecular docking : UCSF Chimera or AutoDock Vina to model binding to enzymes (e.g., kinase targets).
- MD simulations : GROMACS or AMBER to assess stability of ligand-receptor complexes over time.
- Electrostatic potential maps : Generate via Chimera to predict nucleophilic/electrophilic interaction sites .
Q. How to evaluate the compound’s stability under varying pH and temperature conditions?
Q. What strategies are recommended for assessing in vitro biological activity?
Q. How to analyze and mitigate impurities in the final product?
- HPLC-MS : Use reverse-phase C18 columns to separate impurities; compare retention times with synthetic standards.
- TLC with derivatization : Visualize sulfonamide-related impurities using ninhydrin or iodine vapor.
- Recrystallization optimization : Adjust solvent polarity (e.g., DMSO/water mixtures) to exclude byproducts .
Methodological Notes
- Data interpretation : Always cross-reference experimental results with computational predictions and literature analogs (e.g., fluorophenyl-sulfonamide derivatives in ) .
- Reproducibility : Document reaction parameters (e.g., stirring rate, solvent grade) to ensure consistency.
- Ethical compliance : Adhere to institutional guidelines for biological testing and waste disposal.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
